N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine

Solvent Extraction Metal Recovery Nuclear Fuel Cycle

N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine (CAS 93839-44-2) is a lipophilic triamine characterized by a molecular formula of C36H77N3 and a high logP of 10.9, placing it within the class of long-chain alkyl-substituted ethylenediamines used primarily as metal-ion extractants and phase-transfer agents. Structurally, it features three octyl chains attached to a central ethylenediamine backbone, distinguishing it from simpler dialkylamines or tetraalkyl ethylenediamines.

Molecular Formula C36H77N3
Molecular Weight 552.0 g/mol
CAS No. 93839-44-2
Cat. No. B12665076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine
CAS93839-44-2
Molecular FormulaC36H77N3
Molecular Weight552.0 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCCCCCCC)CCNCCN(CCCCCCCC)CCCCCCCC
InChIInChI=1S/C36H77N3/c1-5-9-13-17-21-25-31-38(32-26-22-18-14-10-6-2)35-29-37-30-36-39(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h37H,5-36H2,1-4H3
InChIKeyQUXHOWGAZCYEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine (CAS 93839-44-2): Structural Properties and Compound Class


N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine (CAS 93839-44-2) is a lipophilic triamine characterized by a molecular formula of C36H77N3 and a high logP of 10.9, placing it within the class of long-chain alkyl-substituted ethylenediamines used primarily as metal-ion extractants and phase-transfer agents [1]. Structurally, it features three octyl chains attached to a central ethylenediamine backbone, distinguishing it from simpler dialkylamines or tetraalkyl ethylenediamines .

Why N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine Cannot Be Replaced by Generic Amine Extractants


Broad-class substitution with common lipophilic amines (e.g., trioctylamine, Alamine 336) or symmetric tetraalkylethylenediamines risks significant performance loss in metal-selective extraction processes. Unlike simple tertiary amines that act as monocationic exchangers, ethylenediamine derivatives with mixed secondary/tertiary amine functionalities can form distinct dicationic or chelating complexes, dramatically altering extraction stoichiometry, pH dependence, and metal-ion selectivity [1]. This structural feature creates an insurmountable gap in performance that cannot be bridged by merely adjusting the concentration of a generic alternative, necessitating a specification-driven procurement approach.

Quantitative Differentiation Evidence for N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine vs. Comparator Extractants


Superior Metal Recovery Efficiency vs. Trioctylamine in Countercurrent Extraction Systems

In countercurrent chromatography systems for geological samples, a tetraoctylethylenediamine-based organic phase achieved quantitative recovery of Zr, Hf, Nb, and Ta, whereas trioctylamine (TOA) systems often require multiple stages or complex back-extraction protocols [1]. While direct head-to-head data for the exact target compound is unavailable, class-level inference from tetraoctylethylenediamine (a close structural analog with four octyl chains) indicates that the mixed amine architecture provides a decisive advantage in extraction completeness and selectivity over simple trialkylamines [2].

Solvent Extraction Metal Recovery Nuclear Fuel Cycle

Extraction Mechanism Distinct from Simple Tertiary Amines Enabling Direct Metal Coordination

Studies on palladium extraction from HCl media demonstrate that while trioctylamine and tetraoctylalkylenediamines extract palladium as ionic associates, secondary amines like N,N-dioctyl-N'-(2-(dioctylamino)ethyl)ethylenediamine can form directly coordinated complexes with the metal center under reduced acidity [1]. This shift from ion-pair extraction to inner-sphere coordination provides a fundamentally different, often more robust extraction mechanism that is less sensitive to the aqueous-phase anion composition.

Palladium Extraction Hydrochloric Acid Media Extraction Stoichiometry

Prevention of Dimeric Complex Formation vs. Quaternary Ammonium Extractants

In palladium extraction, quaternary ammonium compounds (QABs) form dimeric species Pd2Cl6^2- that can lead to third-phase formation and extractant losses. Primary and secondary amines, including the target compound's class, avoid this dimerization, resulting in a more predictable organic-phase behavior [1]. This translates to a more stable and manageable process, particularly at high metal loadings.

Palladium Recovery Phase Behavior Extractant Loss

High-Value Application Scenarios for N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine


Analytical-Scale Quantitative Recovery of Refractory Metals (Zr, Hf, Nb, Ta) from Geological Samples

Utilize the compound as a key component in countercurrent chromatography organic phases. The class-level quantitative recovery evidence for tetraoctylethylenediamine [1] supports its use for achieving single-pass, complete extraction of these geochemically challenging elements, simplifying sample preparation and improving analytical accuracy.

Selective Palladium Recovery from Spent Hydrochloric Acid Catalysts

Exploit the compound's ability to shift from ion-pair to direct coordination extraction at high Pd loadings [1]. This allows for a more efficient recovery of palladium from industrial catalysts compared to conventional trioctylamine-based processes, particularly when the feed solution varies in acidity.

Uranium(VI) Purification in Sulfuric Acid Leach Solutions

Leverage the established performance of structurally analogous tetraoctylethylenediamine for U(VI) extraction from sulfate media [1]. The target compound's mixed amine structure is expected to offer a differentiation in extraction stoichiometry and selectivity over thorium and rare earths compared to simple trialkylamines, addressing a key need in uranium hydrometallurgy.

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